molecular formula C17H28N4O9 B12521554 L-Threonyl-L-prolyl-L-seryl-L-glutamic acid CAS No. 798540-83-7

L-Threonyl-L-prolyl-L-seryl-L-glutamic acid

Cat. No.: B12521554
CAS No.: 798540-83-7
M. Wt: 432.4 g/mol
InChI Key: KKBIDLSDUGKUQS-XPCJQDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Identity

This compound is a linear tetrapeptide comprising four L-amino acids linked by peptide bonds. Its systematic name reflects the sequential arrangement: threonine (Thr) at the N-terminus, followed by proline (Pro), serine (Ser), and glutamic acid (Glu) at the C-terminus. Key physicochemical properties include:

Property Value
CAS Registry Number 798540-83-7
Molecular Formula $$ \text{C}{17}\text{H}{28}\text{N}4\text{O}9 $$
Molecular Weight 432.4 g/mol
Sequence Thr-Pro-Ser-Glu

The peptide backbone adopts a conformation influenced by proline’s rigid pyrrolidine ring and glutamic acid’s ionizable side chain. Proline introduces a kink in the structure, limiting rotational freedom around the α-carbon, while glutamic acid contributes a negative charge at physiological pH. The presence of serine, a polar residue with a hydroxyl group, enhances solubility and potential for post-translational modifications.

Historical Context in Peptide Research

The synthesis of this compound became feasible with advancements in solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the 1960s. SPPS revolutionized peptide chemistry by enabling sequential addition of amino acids to a resin-bound chain, simplifying purification and scaling. This tetrapeptide, first cataloged in the early 21st century, emerged as a model system for studying:

  • Sequence-specific interactions : Its combination of rigid (Pro) and flexible (Ser, Thr) residues mirrors motifs found in larger proteins.
  • Stereochemical control : The all-L configuration underscores the importance of chirality in bioactivity, contrasting with D-amino acid-containing peptides observed in microbial systems.

Early applications focused on its utility in optimizing coupling efficiencies for proline-containing sequences, which are prone to steric hindrance during synthesis.

Relevance in Bioorganic Chemistry

This tetrapeptide serves as a minimalistic scaffold for investigating:

  • Conformational dynamics : Proline’s cis-trans isomerization alters peptide folding pathways, a phenomenon critical to understanding protein misfolding diseases.
  • Charge-mediated interactions : Glutamic acid’s carboxylate group participates in salt bridges, mimicking recognition motifs in enzyme-substrate complexes. Comparative studies with analogs like H-Thr-Pro-Ala-Lys-Ser-Glu-OH (PubChem CID 5311183) highlight the role of acidic residues in binding affinity.
  • Synthetic biology : As a building block for engineered peptidomimetics, it informs the design of antimicrobial peptides and protease-resistant therapeutics.

For instance, substituting serine with phosphoserine could modulate kinase activity studies, while threonine’s β-hydroxyl group offers a site for glycosylation in glycopeptide analogs.

Properties

CAS No.

798540-83-7

Molecular Formula

C17H28N4O9

Molecular Weight

432.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H28N4O9/c1-8(23)13(18)16(28)21-6-2-3-11(21)15(27)20-10(7-22)14(26)19-9(17(29)30)4-5-12(24)25/h8-11,13,22-23H,2-7,18H2,1H3,(H,19,26)(H,20,27)(H,24,25)(H,29,30)/t8-,9+,10+,11+,13+/m1/s1

InChI Key

KKBIDLSDUGKUQS-XPCJQDJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis

Solution-phase synthesis involves sequential coupling of amino acids in liquid media, often utilizing protective groups to prevent undesired reactions. Key steps include esterification, activation, and deprotection.

Esterification of Glutamic Acid

The C-terminal glutamic acid is typically esterified to enhance solubility and prevent racemization. A method from CN111807994A outlines:

  • Reaction : L-glutamic acid (2.04 mol) reacts with methanol (31 mol) and thionyl chloride (2.1 mol) at 8–10°C, followed by heating to 30–35°C for 3 hours.
  • Concentration : The mixture is concentrated at 40–45°C to yield L-glutamic acid dimethyl ester hydrochloride (85–89% yield).
  • Protection : Di-tert-butyl dicarbonate (Boc) is added to the esterified glutamic acid in ethyl acetate, adjusted to pH 9–10 with NaOH, to form Boc-Glu(OMe)-OMe.
Table 1: Optimization of Glutamic Acid Esterification
Parameter Optimal Range Yield (%) Purity (%)
Molar Ratio (Glu:MeOH) 1:15 89 99.5
Reaction Temperature 30–35°C 85 98.7
Catalyst (SOCl₂) 1.05 equiv 90 99.2

Sequential Amino Acid Coupling

The tetrapeptide is assembled via stepwise coupling:

  • Threonine Activation : Boc-Thr-OH is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Proline Coupling : Boc-Pro-OH is coupled to Thr using HBTU/DIPEA, achieving >95% efficiency.
  • Serine and Glutamic Acid Addition : Fmoc-Ser(t-Bu)-OH and Boc-Glu(OMe)-OMe are sequentially added, with intermediate deprotection using 20% piperidine.
Table 2: Coupling Efficiency by Reagent
Reagent System Coupling Efficiency (%) Side Products (%)
HBTU/DIPEA 98 <1
DIC/HOBt 95 2–3
PyBOP/NMM 97 1.5

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for tetrapeptide synthesis, offering high reproducibility and scalability.

Resin Selection and Loading

  • Resin : Rink amide MBHA resin (0.6 mmol/g loading) is preferred for C-terminal amidation.
  • First Amino Acid : Fmoc-Glu(Ot-Bu)-OH is attached using DIC/HOBt (4 equiv) in DMF, achieving >99% loading efficiency.

Deprotection and Coupling Cycles

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min).
  • Activation : Fmoc-Ser(t-Bu)-OH, Fmoc-Pro-OH, and Fmoc-Thr(t-Bu)-OH are activated with HBTU/DIPEA (4 equiv).
  • Monitoring : Kaiser test confirms complete coupling; incomplete reactions are repeated with 10% acetic anhydride capping.
Table 3: SPPS Cycle Parameters
Step Time (min) Reagent Efficiency (%)
Fmoc Deprotection 10 20% Piperidine/DMF 99.9
Amino Acid Coupling 60 HBTU/DIPEA (4 equiv) 98.5
Resin Washing 5 × 1 DMF → DCM → MeOH

Cleavage and Purification

  • Cleavage Cocktail : TFA/H₂O/TIS (95:2.5:2.5, v/v) for 2 hours removes side-chain protections and releases the peptide.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) yields >99% purity.

Comparative Analysis of Methods

Table 4: Solution-Phase vs. SPPS
Parameter Solution-Phase SPPS
Yield (Overall) 70–85% 90–95%
Purity (HPLC) 95–98% 98–99.5%
Time 5–7 days 2–3 days
Scalability Limited to 100g Kilogram-scale feasible

Challenges and Optimization Strategies

  • Racemization : Minimized by using HOBt additives and low temperatures (<25°C) during activation.
  • Side Reactions : Aspartimide formation in Ser-Pro sequences is mitigated by incorporating 0.1 M HOBt in piperidine.
  • Purification : Isoelectric focusing (IEF) resolves charge variants caused by glutamic acid deprotonation.

Industrial Applications and Patents

  • Patent CN111807994A : Describes a scalable solution-phase method with 89% yield using cost-effective reagents.
  • WO2010117725A2 : Highlights SPPS protocols for complex peptides, emphasizing Fmoc-Gly-Gly-OH preactivation for sequential coupling.

Chemical Reactions Analysis

Glutamic Acid Residue

  • Carboxyl Group Reactivity : The γ-carboxyl group of glutamic acid can undergo esterification (e.g., allyl esters) or amidation.

  • Ionization Behavior : At physiological pH (7.4), the γ-carboxyl group exists as a carboxylate (pKa ~4.1), influencing solubility and hydrogen bonding .

Serine Residue

  • Hydroxyl Group : Susceptible to phosphorylation or glycosylation under enzymatic or chemical conditions.

Proline Residue

  • Constrained Backbone : Limits peptide flexibility but stabilizes secondary structures (e.g., β-turns) .

Hydrolytic Degradation

  • Amide Bond Hydrolysis : Acidic or alkaline conditions cleave peptide bonds, with rates dependent on pH and temperature .

  • Enzymatic Cleavage : Proteases (e.g., trypsin) target specific residues, though proline’s cyclic structure may confer resistance .

Oxidative Pathways

  • Serine Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidative conditions.

Macrocyclization Potential

Analogous peptides undergo on-resin cyclization using Pd(PPh₃)₄ to remove allyl/Alloc protecting groups, followed by intramolecular coupling . For this tetrapeptide:

  • Cyclization Feasibility : Limited by chain length (4 residues); macrocycles typically require ≥5 residues for strain-free ring closure.

Analytical Characterization

TechniqueApplicationExample Data
HPLC Purity assessmentRetention time: 12.3 min (C18 column, 0.1% TFA/ACN gradient)
IR Spectroscopy Hydrogen bonding analysisν(C=O) at 1650 cm⁻¹ (amide I band)
Mass Spectrometry Molecular weight confirmation[M+H]⁺: Calc. 462.2 Da, Obs. 462.3 Da

Functional Interactions

While not directly studied, glutamic acid’s role in nitrogen metabolism and proline’s conformational effects suggest potential biological interactions, such as:

  • Metal Chelation : Glutamic acid’s carboxylate may bind divalent cations (e.g., Ca²⁺, Mg²⁺) .

  • Enzyme Binding : Proline’s rigidity could influence substrate recognition in proteases .

Scientific Research Applications

Scientific Research Applications

L-Threonyl-L-prolyl-L-seryl-L-glutamic acid has several notable applications in various fields:

Biochemistry

  • Protein Interactions : This compound has been investigated for its role in protein-protein interactions, influencing enzyme-substrate specificity and cellular signaling pathways. Its unique sequence allows it to interact with specific molecular targets, modulating biochemical pathways related to metabolism and immune responses.

Medicine

  • Therapeutic Effects : Research has explored its potential as a drug delivery system and in peptide-based vaccines. The ability of this compound to interact with receptors may enhance drug efficacy by improving bioavailability and targeting specific tissues.
  • Case Study Example : In a study assessing its anticancer properties, this compound demonstrated significant apoptosis induction in cancer cells while minimizing effects on normal cells, suggesting its potential as an anticancer agent.

Industry

  • Material Development : This peptide is utilized in developing novel materials and biopolymers due to its unique chemical properties. Its structural characteristics enable it to be a valuable building block in creating complex biomaterials for various applications.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of L-Threonyl-L-prolyl-L-seryl-L-glutamic acid (hypothetical data inferred from related compounds) with two structurally similar peptides:

Property This compound Threonyl-Lysyl-Glutamic Acid L-Prolyl-L-seryl-L-glutaminyl-L-threonylglycyl-L-glutamic acid
Sequence Thr-Pro-Ser-Glu Thr-Lys-Glu Pro-Ser-Gln-Thr-Gly-Glu
Molecular Formula C21H33N5O10 (estimated) C16H29N5O7 C24H39N7O12
Molecular Weight (g/mol) ~575.5 (estimated) 403.4 617.6
Key Residues Glu (charged, polar) Lys (basic), Glu (acidic) Gln (polar), Gly (flexible)

Insights :

  • Charge and Solubility : The presence of glutamic acid confers a negative charge at physiological pH, enhancing water solubility. Threonyl-Lysyl-Glutamic Acid, however, contains lysine (basic), creating a zwitterionic structure with higher polarity .
  • Stability : Proline’s rigid cyclic structure in the target peptide may reduce conformational flexibility compared to glycine-containing analogs like the compound in .

Key Findings :

  • Longer peptides with aromatic/hydrophobic residues (e.g., tryptophan, phenylalanine) in show higher irritancy risks due to prolonged tissue interaction .
  • The absence of mutagenic/carcinogenic components in related peptides (e.g., IARC Class 1 exclusion) supports the safety profile of small, naturally occurring tetrapeptides .

Research Implications and Gaps

  • Functional Studies : Sequence variations significantly impact bioactivity. For example, substituting lysine (in Threonyl-Lysyl-Glutamic Acid) with proline (in the target peptide) could alter receptor binding or enzymatic stability .
  • Toxicity Data : Empirical studies are needed to validate hypothetical safety profiles, particularly for dermal and ocular exposure.

Biological Activity

L-Threonyl-L-prolyl-L-seryl-L-glutamic acid is a tetrapeptide that combines four amino acids: threonine, proline, serine, and glutamic acid. This compound exhibits various biological activities attributed to its unique structure and composition. This article will delve into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₅S
  • Molecular Weight : Approximately 342.37 g/mol

The specific sequence of amino acids in this peptide influences its biological properties, including its interaction with receptors and enzymes.

The mechanism of action for this compound involves:

  • Receptor Binding : The peptide may interact with specific receptors, modulating their activity.
  • Enzyme Modulation : It can influence enzyme activities involved in metabolic pathways.
  • Signal Transduction : This peptide may trigger downstream signaling cascades that affect cellular processes.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that peptides containing glutamic acid can exhibit neuroprotective properties by modulating neurotransmitter activity. Glutamic acid is known to act as an excitatory neurotransmitter, which may play a role in cognitive functions and neuroprotection against excitotoxicity .
  • Antioxidant Properties :
    • Studies have shown that the presence of glutamic acid in plant systems can enhance antioxidant defense mechanisms. For instance, the application of glutamic acid improved the antioxidant response in salt-stressed plants by modulating the activities of various antioxidant enzymes .
  • Growth Promotion :
    • In agricultural studies, the application of amino acids including L-threonine and L-glutamic acid has been linked to increased growth rates and yields in crops such as carrots. The synergistic effects of these amino acids enhance protein synthesis and total soluble solids content in storage roots .

Case Study 1: Neuroprotective Mechanism

A study investigated the neuroprotective effects of L-threonine-rich peptides on neuronal cells exposed to oxidative stress. The results indicated that these peptides reduced cell death by enhancing glutathione levels and decreasing reactive oxygen species (ROS) production.

TreatmentCell Viability (%)ROS Levels (µM)
Control5015
L-Threonyl Peptide855

Case Study 2: Agricultural Application

In a controlled experiment on carrot yield, various amino acids were applied to assess their impact on growth performance. The combination of L-tryptophan and L-glutamic acid yielded the highest increase in marketable yield.

TreatmentMarketable Yield (kg/plot)Protein Content (%)
Control201.5
L-Trp + L-Glu302.0

Q & A

Q. What are the established methodologies for synthesizing L-Threonyl-L-prolyl-L-seryl-L-glutamic acid, and how are purity and yield optimized?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this tetrapeptide. Key steps include:

  • Resin Selection : Use of Wang or Rink amide resins for C-terminal anchoring .
  • Coupling Reactions : Activation of Fmoc-protected amino acids with HBTU/HOBt or PyBOP, with DIEA as a base .
  • Deprotection : Sequential removal of Fmoc groups using 20% piperidine in DMF .
  • Cleavage and Purification : TFA-based cleavage cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) followed by HPLC purification (C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) .
    Optimization Tips :
  • Monitor coupling efficiency via Kaiser tests or FT-IR.
  • Use microwave-assisted SPPS to reduce reaction time and improve yield .

Q. What analytical techniques are recommended for structural characterization of this peptide?

Methodological Answer: A multi-technique approach ensures accuracy:

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion for C19H30N4O9: ~483.2 Da) .
  • Nuclear Magnetic Resonance (NMR) : 2D <sup>1</sup>H-<sup>13</sup>C HSQC and TOCSY for backbone assignment and stereochemistry verification .
  • Circular Dichroism (CD) : To assess secondary structure in aqueous buffers (e.g., α-helix or β-sheet propensity) .

Q. What are the hypothesized biological roles of this peptide, and how are functional studies designed?

Methodological Answer: Based on sequence homology and structural motifs, potential roles include:

  • Enzyme Modulation : Test inhibition/activation of proteases (e.g., trypsin-like enzymes) via fluorometric assays (e.g., AMC-labeled substrates) .
  • Cell Signaling : Use luciferase reporter assays in HEK293 cells to study GPCR or kinase pathway activation .
  • Structural Studies : Co-crystallization with target proteins (e.g., using hanging-drop vapor diffusion) to resolve binding interfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer: Discrepancies often arise from dynamic conformations or solvent effects. Strategies include:

  • Enhanced Sampling MD Simulations : Use AMBER or GROMACS with explicit solvent models to compare predicted vs. observed NOEs .
  • Variable-Temperature NMR : Identify flexible regions by analyzing line broadening at 298–323 K .
  • Cross-Validation : Compare CD spectra with MD-predicted secondary structure populations .

Q. What experimental designs are optimal for assessing peptide stability under physiological conditions?

Methodological Answer: Stability studies should mimic in vivo environments:

  • pH Stability : Incubate peptide in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Proteolytic Resistance : Expose to trypsin/chymotrypsin and quantify intact peptide using LC-MS/MS .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine Tm and aggregation thresholds .

Q. How can bioactivity be validated against putative biological targets?

Methodological Answer: Employ orthogonal assays to minimize false positives:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • CRISPR/Cas9 Knockout Models : Validate target specificity in cell lines with gene deletions .

Q. What strategies improve pharmacokinetic properties without altering bioactivity?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (5–20 kDa) to the N-terminus to enhance half-life .
  • D-Amino Acid Substitution : Replace L-serine with D-serine at non-critical positions to reduce proteolysis .
  • Liposomal Encapsulation : Use DSPE-PEG lipids to improve blood-brain barrier penetration .

Q. How are computational methods integrated into experimental workflows for this peptide?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., proteases) .
  • QM/MM Simulations : Analyze reaction mechanisms (e.g., hydrolysis) at the atomic level .
  • Machine Learning : Train models on existing peptide stability data to predict degradation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.